Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate is a bioactive nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate typically involves the reaction of ethyl piperazine-1-carboxylate with 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Another thiadiazole derivative with similar chemical properties.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.
1,2,4-Thiadiazole derivatives: A broad class of compounds with varying substituents on the thiadiazole ring.
Uniqueness
Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate is unique due to the presence of both the piperazine and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-3-18-11(17)15-6-4-14(5-7-15)10(16)9-12-8(2)13-19-9/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAWWAWZXBGXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NC(=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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